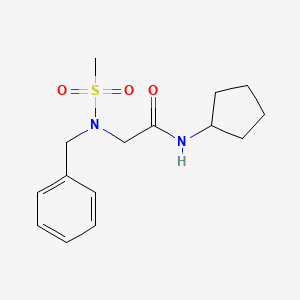

N~2~-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N~2~-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyclopentyl group (a five-membered carbon ring), and a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and one methyl group), all attached to a glycinamide group (an amide derivative of the amino acid glycine) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl, cyclopentyl, and methylsulfonyl groups, and their subsequent attachment to the glycinamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the various groups attached to the glycinamide core. The benzyl group would add aromaticity to the molecule, the cyclopentyl group would introduce a cyclic structure, and the methylsulfonyl group would add polarity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. The benzyl group might undergo electrophilic aromatic substitution or other reactions typical of benzene rings. The cyclopentyl group might participate in reactions typical of cycloalkanes. The amide group in glycinamide could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and specific optical properties .科学的研究の応用

- Researchers have explored the potential of this compound as an antitubercular agent. Tuberculosis (TB) remains a global health challenge, and novel drugs are needed to combat drug-resistant strains. The design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been evaluated for their anti-TB activity against Mycobacterium tuberculosis H37Ra .

- The benzyl group in N2-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide can participate in glycosylation reactions. Researchers have investigated stereocontrolled 1,2-cis glycosylation using similar benzyl-protected compounds. These reactions play a crucial role in carbohydrate chemistry and drug development .

- The benzylic position in this compound is susceptible to free radical bromination. N-bromosuccinimide (NBS) can selectively brominate the benzylic carbon, leading to the formation of a succinimide derivative. This reaction is useful in synthetic organic chemistry .

- The benzylic position’s resonance stabilization allows for nucleophilic substitution reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides follow an SN1 pathway due to the resonance-stabilized carbocation intermediate .

Antitubercular Activity

Glycosylation Reactions

Free Radical Bromination

Resonance-Stabilized Intermediates

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-21(19,20)17(11-13-7-3-2-4-8-13)12-15(18)16-14-9-5-6-10-14/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPVOAGSIYPFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)

![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)

![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)

![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)

![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)

![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)

![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)

![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)

![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)